molecular formula C11H14FNO2 B13181792 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid

Cat. No.: B13181792
M. Wt: 211.23 g/mol
InChI Key: NPQDSMYIPPLWPO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a fluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-fluorobenzylamine with dimethylamine followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules and materials.

    Material Science: It is utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, and biocompatibility.

    Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The dimethylamino group and fluorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or alter protein conformation, thereby exerting its effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid
  • 2-(Dimethylamino)-2-(2-chlorophenyl)propanoic acid
  • 2-(Dimethylamino)-2-(2-bromophenyl)propanoic acid

Uniqueness

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs with different halogen substitutions, the fluorine atom may enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-(dimethylamino)-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H14FNO2/c1-11(10(14)15,13(2)3)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,14,15)

InChI Key

NPQDSMYIPPLWPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N(C)C

Origin of Product

United States

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